molecular formula C7H10N2O2S2 B1591932 Ethyl 2-(2-aminothiazol-5-ylthio)acetate CAS No. 859522-19-3

Ethyl 2-(2-aminothiazol-5-ylthio)acetate

Cat. No.: B1591932
CAS No.: 859522-19-3
M. Wt: 218.3 g/mol
InChI Key: QRIYTBYTQBRMNL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-ylthio)acetate is an organic compound with the molecular formula C7H10N2O2S2 It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-aminothiazol-5-ylthio)acetate typically involves the reaction of 2-amino-5-bromothiazole monohydrobromide with ethyl thioglycolate. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thioethers.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed:

Scientific Research Applications

Ethyl 2-(2-aminothiazol-5-ylthio)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminothiazol-5-ylthio)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, facilitating coordination chemistry applications. Additionally, the compound can interact with biological receptors, enzymes, and proteins, leading to its observed biological activities. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar biological activities.

    Ethyl 2-aminothiazole-4-acetate:

    2-Amino-5-bromothiazole: A precursor in the synthesis of ethyl 2-(2-aminothiazol-5-ylthio)acetate.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an ethyl ester group and a thioether linkage makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIYTBYTQBRMNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614233
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859522-19-3
Record name Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859522-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-2-aminothiazole (25 g, 96 mmol) and K2CO3 (26.5 g, 192 mmol) was suspended in DMF (50 mL) and stirred at 0° C. Ethyl thioglycolate (11.6 mL, 96 mmol) was added over 10 min. The reaction mixture was allowed to reach room temperature and stirred for a further 13 h. Addition of water (100 mL) and EtOAc (150 mL). Separation of the organic phase followed by extraction of the aqueous phase with EtOAc (2×100 mL). The combined organic phases were washed with aqueous NaHCO3 (200 mL), brine (2×200 mL) and dried (MgSO4), filtered and evaporated. The crude product was dissolved in a small amount of DCM and purified by flash chromatography (ISCO 330 g silica column, eluent A: heptane/B: 2% TEA in EtOAc. Gradient from 30% B->100% B.) to give 50-65% pure (2-aminothiazol-5-ylsulfanyl)acetic acid ethyl ester as a dark red-brown oil.
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25 g
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11.6 mL
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100 mL
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150 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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